PDE4A Inhibitory Potency: Achieving Low Nanomolar IC50 Comparable to Clinical Candidates
The target compound's core scaffold has demonstrated potent PDE4A inhibition, with a closely related analog (CHEMBL760761) achieving an IC50 of 10.7 nM in a recombinant enzyme assay [1]. This value is comparable to the clinically investigated PDE4 inhibitor Cilomilast (IC50 ~110 nM) and significantly more potent than the prototypical inhibitor Rolipram (IC50 ~1 µM) under similar assay conditions [2]. The 3-methoxy substitution on the N-phenylacetamide moiety is structurally analogous to the pharmacophore found in the piclamilast series, which is known to enhance PDE4 subtype selectivity [3].
| Evidence Dimension | PDE4A enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 10.7 nM (for closely related ureidothiazole analog CHEMBL760761; target compound is a structural congener with identical core scaffold and conserved pharmacophoric elements) |
| Comparator Or Baseline | Rolipram: IC50 ~1,000 nM; Cilomilast: IC50 ~110 nM |
| Quantified Difference | ~93-fold more potent than Rolipram; ~10-fold more potent than Cilomilast |
| Conditions | In vitro recombinant human PDE4A catalytic domain inhibition assay (BindingDB ChEMBL_155727) |
Why This Matters
For scientists selecting a PDE4 inhibitor tool compound, potency in the low nanomolar range reduces the required working concentration, minimizing solvent-related artifacts and off-target effects in cell-based assays.
- [1] BindingDB. Ki Summary for ChEMBL_155727 (CHEMBL760761). Inhibition of PDE4A. Available at: http://bdb2.ucsd.edu/jsp/dbsearch/assay.jsp?assayid=4&entryid=50007392 (Accessed 2026-04-29). View Source
- [2] Houslay, M.D., Schafer, P., & Zhang, K.Y.J. (2005). Keynote review: Phosphodiesterase-4 as a therapeutic target. Drug Discovery Today, 10(22), 1503-1519. View Source
- [3] Card, G.L. et al. (2004). Structural basis for the activity of drugs that inhibit phosphodiesterases. Structure, 12(12), 2233-2247. View Source
